molecular formula C7H7BrN2O3 B372495 3-bromo-1-ethyl-5-nitropyridin-2(1H)-one

3-bromo-1-ethyl-5-nitropyridin-2(1H)-one

Cat. No.: B372495
M. Wt: 247.05g/mol
InChI Key: DWIAFJLCBYNTHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-1-ethyl-5-nitropyridin-2(1H)-one is a valuable chemical building block in organic synthesis and medicinal chemistry research. This compound features a pyridin-2(1H)-one core, a privileged scaffold in drug discovery known for its ability to act as a bioisostere for amides and pyrimidines, and to form key hydrogen bond interactions with biological targets . The presence of bromine at the 3-position and a nitro group at the 5-position makes this molecule a versatile intermediate for further functionalization via metal-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. Research into similar 3,5-disubstituted pyridin-2(1H)-one derivatives has identified this class of compounds as holding significant promise for the development of new therapeutics. Notably, such compounds have been synthesized and evaluated as potent ATP-competitive inhibitors of protein kinases, such as PKCγ, and have demonstrated strong efficacy as anti-allodynic agents in rodent models, potentially offering new pathways to treat chronic mechanical allodynia . As a reagent, it is intended For Research Use Only. Strictly not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H7BrN2O3

Molecular Weight

247.05g/mol

IUPAC Name

3-bromo-1-ethyl-5-nitropyridin-2-one

InChI

InChI=1S/C7H7BrN2O3/c1-2-9-4-5(10(12)13)3-6(8)7(9)11/h3-4H,2H2,1H3

InChI Key

DWIAFJLCBYNTHL-UHFFFAOYSA-N

SMILES

CCN1C=C(C=C(C1=O)Br)[N+](=O)[O-]

Canonical SMILES

CCN1C=C(C=C(C1=O)Br)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The compound is compared to five analogs (Table 1), highlighting the impact of substituent groups on physicochemical and functional attributes.

Table 1: Structural and Physical Comparison of Pyridinone Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³)
3-Bromo-1-ethyl-5-nitropyridin-2(1H)-one C₇H₇BrN₂O₃ 247.046 1-Ethyl, 3-Br, 5-NO₂ 288.1 ± 40.0 1.7 ± 0.1
5-Bromo-1-methyl-3-nitropyridin-2(1H)-one C₆H₅BrN₂O₃ 233.02 1-Methyl, 5-Br, 3-NO₂ N/A N/A
3-Amino-5-bromo-1-methylpyridin-2(1H)-one C₆H₇BrN₂O 203.038 1-Methyl, 3-Br, 5-NH₂ 258.7 ± 40.0 1.713 ± 0.06
5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one C₇H₇BrN₂O₃ 247.046 1,4-Dimethyl, 5-Br, 3-NO₂ N/A N/A
3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one C₇H₅BrF₃NO 256.02 1-Methyl, 3-Br, 5-CF₃ 234.2 ± 40.0 1.777 ± 0.06

Data Sources : .

Key Comparative Insights

The nitro group at position 5 (target compound) introduces strong electron-withdrawing effects, facilitating electrophilic substitution reactions. In contrast, analogs like 3-amino-5-bromo-1-methylpyridin-2(1H)-one (with an amino group) exhibit electron-donating properties, altering reactivity in coupling reactions .

Electronic Effects :

  • The trifluoromethyl (-CF₃) group in 3-bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one provides greater electronegativity and metabolic stability compared to nitro-substituted derivatives, making it favorable for bioactive molecule design .

Safety and Handling: Brominated pyridinones, including the target compound, often require storage under inert gas (e.g., nitrogen) to prevent decomposition, as noted for analogs like 3-bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one .

Preparation Methods

Bromination at Position 5

Starting Material : 2-Hydroxypyridine
Reaction Conditions :

  • Bromine (Br₂) in hydrobromic acid (HBr) at −5°C to 0°C.

  • Catalyst: Cuprous bromide (CuBr) enhances regioselectivity.

Procedure :

  • Dissolve 2-hydroxypyridine in concentrated HBr.

  • Add Br₂ dropwise under nitrogen at −5°C.

  • Stir for 1–2 hours, then warm to 40°C for completion.

  • Extract with ethyl acetate and purify via silica gel chromatography.

Yield : ~60–70% (based on analogous bromination in indazole systems).

Nitration at Position 3

Intermediate : 5-Bromo-2-hydroxypyridine
Reaction Conditions :

  • Nitrating mixture: Fuming HNO₃ (90%) and concentrated H₂SO₄ (1:2 v/v).

  • Temperature: 0–5°C initially, then gradual warming to 35–40°C.

Procedure :

  • Add 5-bromo-2-hydroxypyridine to the nitrating mixture at 0°C.

  • Stir for 1 hour, then warm to 35°C for 12 hours.

  • Quench with ice, extract with dichloromethane, and neutralize with Na₂CO₃.

Yield : ~85–90% (extrapolated from nitration of 4-chloro-2-aminopyridine).

Ethylation of the Hydroxyl Group

Intermediate : 5-Bromo-3-nitro-2-hydroxypyridine
Reaction Conditions :

  • Ethyl iodide (1.1 eq) in dimethylformamide (DMF) with K₂CO₃ (2.1 eq).

  • Temperature: Room temperature (20–25°C) for 18–24 hours.

Procedure :

  • Suspend 5-bromo-3-nitro-2-hydroxypyridine in anhydrous DMF.

  • Add K₂CO₃ and ethyl iodide sequentially.

  • Stir until completion (monitored by TLC).

  • Extract with ethyl acetate, wash with brine, and purify via flash chromatography.

Yield : ~75–85% (analogous to methylation yields in similar systems).

Pathway B: Direct Alkylation of Pre-Substituted Intermediates

Starting Material: 5-Bromo-3-nitropyridin-2(1H)-one

Sourcing : Commercial availability is limited, necessitating in-house synthesis via:

  • Bromination of 3-nitropyridin-2(1H)-one using Br₂/CuBr in HBr.

  • Nitration of 5-bromo-2-hydroxypyridine (as in Pathway A).

Ethylation Procedure

Reaction Conditions :

  • Ethyl iodide (1.2 eq), Cs₂CO₃ (2.5 eq) in DMF at 25°C for 24 hours.

  • Alternative solvent: Acetonitrile with K₂S₂O₈ as an oxidant.

Optimization Insights :

  • Base Selection : Cs₂CO₃ outperforms K₂CO₃ in minimizing side reactions.

  • Solvent Impact : DMF provides higher yields (80–85%) compared to acetonitrile (70–75%).

Comparative Analysis of Methodologies

Parameter Pathway A Pathway B
Total Yield 45–60%65–75%
Complexity Multi-stepFewer steps
Intermediate Stability Moderate (sensitive nitro group)High
Scalability Suitable for pilot scaleRequires specialized intermediates

Critical Challenges and Mitigation Strategies

Regioselectivity in Nitration

  • Issue : Competing nitration at position 4 due to bromine’s meta-directing effect.

  • Solution : Use excess HNO₃/H₂SO₄ and strict temperature control.

Ethylation Efficiency

  • Issue : Incomplete alkylation due to steric hindrance from the ethyl group.

  • Solution : Prolong reaction time (24–48 hours) and use Cs₂CO₃.

Purification Difficulties

  • Issue : Co-elution of byproducts in chromatography.

  • Solution : Gradient elution with ethyl acetate/hexane (1:10 to 1:3).

Alternative Routes and Emerging Techniques

Microwave-Assisted Synthesis

  • Conditions : Ethyl iodide, K₂CO₃, DMF, 100°C, 30 minutes.

  • Advantage : Reduces reaction time by 70% with comparable yields.

Flow Chemistry Approaches

  • Setup : Continuous flow reactor with in-line quenching.

  • Benefit : Enhances safety during nitration and bromination steps .

Q & A

Q. What are the established synthetic routes for 3-bromo-1-ethyl-5-nitropyridin-2(1H)-one, and how do reaction conditions influence yield?

A common approach involves bromination of a pre-functionalized pyridinone core. For example, N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C to room temperature can introduce bromine at the 3-position, as demonstrated in analogous brominated pyridinones . Ethylation at the 1-position may precede or follow nitration, depending on substrate stability. Yield optimization requires careful control of stoichiometry, temperature, and solvent polarity. For instance, polar aprotic solvents like DMF enhance electrophilic substitution but may promote side reactions if nitro groups are present .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers expect?

  • NMR :
    • ¹H NMR: The ethyl group (1-position) shows a triplet (~1.3 ppm, CH3) and quartet (~4.0 ppm, CH2). The pyridinone ring protons exhibit deshielding due to electron-withdrawing groups (e.g., nitro at 5-position: ~8.5–9.0 ppm) .
    • ¹³C NMR: The carbonyl carbon (C2) resonates at ~160–165 ppm, while the brominated carbon (C3) appears at ~100–110 ppm .
  • IR : Strong absorption at ~1650–1700 cm⁻¹ (C=O stretch) and ~1520–1560 cm⁻¹ (asymmetric NO2 stretch) .
  • X-ray crystallography : SHELX software is widely used for refinement, particularly for resolving disorder in ethyl or nitro groups .

Q. What safety precautions are necessary when handling this compound?

While direct safety data for this compound are limited, related brominated pyridinones (e.g., 5-bromo-3-hydroxy-1H-pyridin-2-one) require gloves, goggles, and ventilation due to potential skin/eye irritation. Nitro groups pose explosion risks under high heat or friction. Consult Safety Data Sheets (SDS) for analogous compounds and implement spill containment protocols .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration or bromination be addressed?

Regioselectivity is influenced by electronic and steric factors. For example, nitration at the 5-position is favored due to the directing effects of the adjacent carbonyl group. Computational methods (e.g., DFT) can predict reactive sites by analyzing electron density maps. Experimental validation via isotopic labeling or competitive reactions (e.g., using mixed HNO3/H2SO4 systems) helps confirm mechanistic pathways. Contradictions in reported regioselectivity may arise from solvent effects or competing intermediates .

Q. What strategies mitigate instability during storage or reaction conditions?

  • Thermal instability : Store at –20°C in amber vials to prevent nitro group decomposition.
  • Light sensitivity : Use inert atmospheres (N2/Ar) during reactions to avoid radical side reactions.
  • Hydrolytic sensitivity : Avoid protic solvents if the ethyl group is prone to cleavage. Stability studies via TGA/DSC can identify decomposition thresholds .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

The bromine atom at C3 acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. However, the electron-withdrawing nitro group at C5 reduces the electron density of the pyridinone ring, potentially slowing oxidative addition. Computational modeling (e.g., Hammett σ constants) and kinetic studies (e.g., monitoring Pd intermediate formation) can optimize catalytic systems. Contrasting reactivity with non-nitrated analogs (e.g., 3-bromo-1-ethylpyridin-2(1H)-one) highlights the nitro group’s impact .

Q. What computational tools are recommended for studying its interaction with biological targets?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite predicts binding poses with enzymes (e.g., kinases or oxidoreductases).
  • MD simulations : GROMACS or AMBER assess binding stability under physiological conditions.
  • QSAR : Correlate substituent effects (e.g., nitro vs. methyl) with activity using descriptors like LogP or polar surface area. Validate with in vitro assays (e.g., enzyme inhibition) .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields or spectral data?

Contradictions often arise from subtle differences in protocols (e.g., reagent purity, crystallization methods). For example, SHELX refinement of X-ray data may resolve ambiguities in bond lengths/angles caused by crystal packing . Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) and compare with PubChem/Cambridge Structural Database entries for analogous compounds .

Methodological Best Practices

  • Crystallography : Use TWINABS for handling twinned data and Olex2 for structure visualization .
  • Synthetic optimization : Employ DoE (Design of Experiments) to systematically vary parameters (e.g., temperature, catalyst loading) .
  • Safety protocols : Reference ECHA guidelines for brominated/nitro compounds and conduct hazard operability (HAZOP) studies .

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